4-cyano-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide

Catalog No.
S2665090
CAS No.
325979-42-8
M.F
C16H11N3OS
M. Wt
293.34
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-cyano-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thi...

CAS Number

325979-42-8

Product Name

4-cyano-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide

IUPAC Name

4-cyano-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide

Molecular Formula

C16H11N3OS

Molecular Weight

293.34

InChI

InChI=1S/C16H11N3OS/c17-8-10-4-6-11(7-5-10)15(20)19-16-13(9-18)12-2-1-3-14(12)21-16/h4-7H,1-3H2,(H,19,20)

InChI Key

VOTMGLRUWMRKAO-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C#N

Solubility

not available

4-cyano-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is a complex organic compound characterized by its unique structural features. It contains a cyclopentathiophene moiety, which contributes to its potential biological activity. The molecular formula of this compound is C16H14N4C_{16}H_{14}N_4, with a molecular weight of approximately 282.31 g/mol. The structure includes two cyano groups and a benzamide functional group, which may influence its chemical reactivity and biological interactions.

The compound's reactivity can be attributed to the presence of the cyano groups, which are known to undergo various nucleophilic reactions. Additionally, the benzamide moiety can participate in acylation and amidation reactions. Potential reactions include:

  • Nucleophilic addition: The cyano groups can react with nucleophiles, leading to the formation of new carbon-nitrogen bonds.
  • Hydrolysis: Under acidic or basic conditions, the benzamide group may hydrolyze to form corresponding carboxylic acids and amines.
  • Reduction: The cyano groups can be reduced to primary amines or aldehydes using suitable reducing agents.

Research indicates that compounds containing thiophene and cyano functionalities exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, 4-cyano-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide has shown promise in preliminary studies for:

  • Anticancer activity: In vitro studies suggest it may inhibit the proliferation of certain cancer cell lines.
  • Antimicrobial properties: The compound has demonstrated activity against various bacterial strains.

Synthesis of 4-cyano-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate thiophene derivatives, cyclization can be performed in the presence of a suitable catalyst.
  • Nitrile Substitution: The introduction of cyano groups can be accomplished via nucleophilic substitution reactions on pre-existing aromatic systems.
  • Amidation: The final step involves the formation of the benzamide linkage through reaction with an amine in the presence of coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).

The unique chemical structure of 4-cyano-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide makes it suitable for various applications:

  • Pharmaceutical Development: Due to its potential biological activities, it is being explored as a lead compound for drug development in oncology and infectious diseases.
  • Material Science: Its structural properties may lend themselves to applications in organic electronics or as precursors for novel materials.

Interaction studies involving this compound focus on its binding affinity to biological targets such as enzymes or receptors. Preliminary data suggest that it may interact with specific protein targets involved in cancer progression or microbial resistance mechanisms. Techniques such as molecular docking and surface plasmon resonance are often employed to elucidate these interactions.

Several compounds share structural similarities with 4-cyano-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide, including:

Compound NameStructural FeaturesUnique Properties
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamideContains similar thiophene structurePotentially lower toxicity
Benzamide derivativesVarious substitutions on benzamideBroader biological activity spectrum
Cyano-substituted thiophenesCyano groups attached to thiophene ringsEnhanced electron-withdrawing properties

Uniqueness

The uniqueness of 4-cyano-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide lies in its dual cyano substitution and the incorporation of a cyclopentathiophene ring, which may enhance its reactivity and biological profile compared to other similar compounds. This combination could lead to novel mechanisms of action in therapeutic applications.

XLogP3

3.4

Dates

Modify: 2023-08-16

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